

# Tanerasertib: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Potent and Selective AKT1 E17K Inhibitor

### **Abstract**

**Tanerasertib** is a potent and highly selective allosteric inhibitor of the E17K mutant of protein kinase B (AKT1), a critical node in the PI3K/AKT/mTOR signaling pathway frequently dysregulated in cancer. This document provides a comprehensive technical overview of **Tanerasertib**, including its chemical structure, physicochemical properties, and biological activity. Detailed methodologies for its synthesis and key in vitro and in vivo experiments are presented to support further research and development efforts. Signaling pathway diagrams and experimental workflows are provided to visually represent its mechanism of action and evaluation processes.

## **Chemical Structure and Properties**

**Tanerasertib** is a complex heterocyclic molecule with the systematic IUPAC name 4-((1-(4-(2-(2-aminopyridin-3-yl)-5-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-b]pyridin-3-yl)benzyl)piperidin-4-yl)amino)pyrimidine-2-carbonitrile. Its chemical and physical properties are summarized in the tables below.

## **Chemical Identification**



| Identifier        | Value                                                                                                                                          |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 4-((1-(4-(2-(2-aminopyridin-3-yl)-5-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-b]pyridin-3-yl)benzyl)piperidin-4-yl)amino)pyrimidine-2-carbonitrile |
| CAS Number        | 3034255-93-8                                                                                                                                   |
| Molecular Formula | C33H28FN11                                                                                                                                     |
| SMILES            | N#CC1=NC=CC(NC2CCN(CC2)CC3=CC=C(N4<br>C5=C(N=C4C6=CC=CN=C6N)C=CC(C7=CC=C<br>(F)C=N7)=N5)C=C3)=N1                                               |

**Physicochemical Properties** 

| Property           | Value                                                                                                    |
|--------------------|----------------------------------------------------------------------------------------------------------|
| Molecular Weight   | 597.66 g/mol                                                                                             |
| Appearance         | Solid                                                                                                    |
| Solubility         | 10 mM in DMSO                                                                                            |
| Storage Conditions | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months. |

Note: Further data on melting point, boiling point, and pKa are not publicly available at this time.

# **Experimental Protocols**Synthesis of Tanerasertib

The synthesis of **Tanerasertib** is detailed in patent WO2024073371A1. While the full, step-by-step protocol is proprietary, the general synthetic strategy involves the coupling of key heterocyclic intermediates. Researchers should refer to the aforementioned patent for detailed procedures.



## In Vitro AKT1 E17K Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Objective: To determine the in vitro potency of **Tanerasertib** in inhibiting the enzymatic activity of the mutant AKT1 E17K kinase.

#### Materials:

- Recombinant human AKT1 E17K enzyme
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- Substrate peptide (e.g., a fluorescently labeled peptide derived from a known AKT substrate)
- Tanerasertib (dissolved in DMSO)
- Microplate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)
- 384-well assay plates

### Methodology:

- Prepare serial dilutions of **Tanerasertib** in DMSO and then dilute further in kinase buffer to the desired final concentrations.
- Add the diluted Tanerasertib solutions to the wells of a 384-well plate.
- Add the AKT1 E17K enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.



- Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction and measure the signal (e.g., fluorescence) using a microplate reader. The signal will be inversely proportional to the kinase activity.
- Calculate the percentage of inhibition for each Tanerasertib concentration relative to a noinhibitor control.
- Plot the percentage of inhibition against the logarithm of the **Tanerasertib** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. **Tanerasertib** has been reported to have an IC50 of less than 15 nM against AKT1 E17K.[1]

## **Cell-Based Proliferation Assay (Representative Protocol)**

This protocol outlines a general procedure to assess the effect of a compound on the proliferation of cancer cells.

Objective: To determine the half-maximal effective concentration (EC50) of **Tanerasertib** on the proliferation of cancer cells harboring the AKT1 E17K mutation.

#### Materials:

- Cancer cell line with the AKT1 E17K mutation
- · Complete cell culture medium
- Tanerasertib (dissolved in DMSO)
- Cell viability reagent (e.g., resazurin-based or tetrazolium-based)
- 96-well cell culture plates
- Incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

### Methodology:



- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **Tanerasertib** in a complete cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of **Tanerasertib**.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
- Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the percentage of cell viability relative to a vehicle-treated control.
- Plot the percentage of viability against the logarithm of the **Tanerasertib** concentration and fit the data to a dose-response curve to determine the EC50 value. **Tanerasertib** has a reported EC50 of 7 nM against AKT1 E17K.[2]

# Signaling Pathways and Experimental Workflows PI3K/AKT/mTOR Signaling Pathway

**Tanerasertib** targets the constitutively active E17K mutant of AKT1, a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. The following diagram illustrates the central role of AKT1 in this pathway and the point of inhibition by **Tanerasertib**.









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Tanerasertib (ALTA-2618) | AKT1 E17K inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [Tanerasertib: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606804#tanerasertib-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





